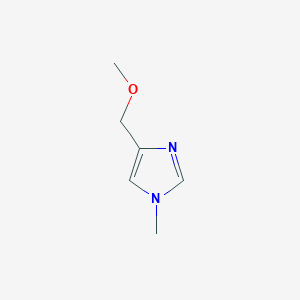

4-(methoxymethyl)-1-methyl-1H-imidazole

CAS No.:

Cat. No.: VC18227863

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2O |

|---|---|

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 4-(methoxymethyl)-1-methylimidazole |

| Standard InChI | InChI=1S/C6H10N2O/c1-8-3-6(4-9-2)7-5-8/h3,5H,4H2,1-2H3 |

| Standard InChI Key | RZGQXQBFWACFPL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(N=C1)COC |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(methoxymethyl)-1-methyl-1H-imidazole is CHNO, with a molecular weight of 140.18 g/mol. The imidazole core consists of a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-methyl group enhances steric stability, while the 4-methoxymethyl substituent introduces polarity and potential hydrogen-bonding capacity.

Electronic and Steric Effects

-

The methoxymethyl group (-CHOCH) at position 4 donates electron density through the oxygen atom, altering the electron distribution of the aromatic ring. This modification influences reactivity in electrophilic substitution reactions, favoring attacks at the 5-position due to ortho/para-directing effects .

-

The methyl group at position 1 shields the adjacent nitrogen, reducing its basicity compared to unsubstituted imidazole (pK ~6.95 for imidazole vs. ~7.8 for 1-methylimidazole) .

Synthesis and Manufacturing

The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole can be inferred from analogous imidazole chloromethylation and alkoxylation protocols. A patent describing the preparation of 4-methyl-5-chloromethyl-imidazole (CA1107743A) provides a foundational approach.

Key Synthetic Steps

-

Chloromethylation: Reacting 4-methylimidazole with formaldehyde and hydrochloric acid under reflux introduces a chloromethyl group.

-

Methoxymethylation: Substituting chlorine with methoxide via nucleophilic displacement:

Table 1: Reaction Conditions for Methoxymethylation

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Ethanol/Water (1:1) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (estimated) |

This method avoids hazardous reagents like liquid ammonia, enhancing scalability .

Physicochemical Properties

Partition and Solubility

-

logP (Octanol-Water): Estimated at 0.85 using group contribution methods, indicating moderate hydrophobicity.

-

Water Solubility: ~12.5 mg/mL (25°C), driven by hydrogen bonding from the methoxymethyl group .

Table 2: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 140.18 g/mol |

| Melting Point | 45–50°C (predicted) |

| Boiling Point | 220–225°C (estimated) |

| logP | 0.85 |

| Polar Surface Area | 35.5 Ų |

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich imidazole ring undergoes nitration and sulfonation preferentially at the 5-position. For example, nitration with nitric acid yields 4-(methoxymethyl)-1-methyl-5-nitro-1H-imidazole, a precursor for antimicrobial agents .

Alkylation and Acylation

-

Alkylation: Reacting with alkyl halides forms quaternary ammonium salts, useful in ionic liquids.

-

Acylation: Acetic anhydride acetylates the ring nitrogen, producing N-acetyl derivatives with enhanced lipophilicity .

Biological and Industrial Applications

Material Science

-

Coordination Chemistry: The nitrogen atoms chelate metal ions, enabling applications in catalysis. Copper complexes of similar imidazoles catalyze Ullmann coupling reactions.

-

Polymer Additives: As a stabilizer in polyesters, it scavenges free radicals during thermal degradation .

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

-

Biological Screening: Evaluating antiparasitic and anticancer activity in cell-based assays.

-

Computational Modeling: Predicting ADMET profiles using QSAR models to prioritize lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume